molecular formula C21H19N5O2 B2994204 N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 897614-87-8

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2994204
CAS RN: 897614-87-8
M. Wt: 373.416
InChI Key: JAUNJTNPOAKOMM-UHFFFAOYSA-N
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Description

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has shown potential in the treatment of B-cell malignancies.

Scientific Research Applications

Pharmacological Potential of Naphthalene Derivatives

Naphthalene derivatives have been investigated for their pharmacological potential, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational and pharmacological evaluations suggest that these compounds exhibit moderate to good affinity for various biological targets, suggesting their potential use in therapeutic applications (Faheem, 2018).

Anti-HIV Activity

A series of naphthalene derivatives have been synthesized and screened for their inhibitory activity against HIV-1 and HIV-2. Some derivatives showed potent in vitro inhibition for the replication of HIV-1, indicating their potential as leads in the development of new antiviral agents (Hamad et al., 2010).

Anticancer Evaluation

Naphthalene derivatives have been evaluated for their anticancer activity. Studies involving the synthesis and characterization of these compounds have shown promising results in vitro against various cancer cell lines, highlighting their potential in cancer research and therapy (Salahuddin et al., 2014).

properties

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-28-18-11-9-17(10-12-18)26-20(23-24-25-26)14-22-21(27)13-16-7-4-6-15-5-2-3-8-19(15)16/h2-12H,13-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUNJTNPOAKOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide

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